molecular formula C16H21N3O5S B4510323 (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B4510323
M. Wt: 367.4 g/mol
InChI Key: RJASDXYPXKGSHD-UHFFFAOYSA-N
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Description

(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core substituted with methoxy groups and a piperazine ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The piperazine ring is then attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid or iron(III) chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and piperazine groups can enhance the compound’s binding affinity and selectivity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dimethoxy-1H-indole-2-carboxylic acid
  • 4,7-dimethoxy-1H-indole
  • (5-methyl-1H-indol-2-yl)methanone

Uniqueness

(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to the presence of both methoxy and piperazine groups, which can enhance its biological activity and selectivity compared to other indole derivatives. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-23-13-4-5-14(24-2)15-11(13)10-12(17-15)16(20)18-6-8-19(9-7-18)25(3,21)22/h4-5,10,17H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASDXYPXKGSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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